molecular formula C21H20ClN3O B2499356 N-(4-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899750-75-5

N-(4-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2499356
CAS No.: 899750-75-5
M. Wt: 365.86
InChI Key: KQHPHCQQIRHKLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a novel chemical entity designed for research purposes, featuring a fused pyrrolo[1,2-a]pyrazine heterocyclic scaffold. This core structure is of significant interest in medicinal chemistry due to its presence in compounds with diverse biological activities. Research Applications and Potential Mechanisms Compounds based on the pyrrolo[1,2-a]pyrazine scaffold have demonstrated promising pharmacological profiles in scientific research. Notably, structurally related molecules have been investigated as potential anticovulsant agents . Research indicates that such compounds may exert their effects by binding to the GABA-A receptor, a key target for neurological disorders . Studies on similar compounds have shown activity in established models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, suggesting a potential role in modulating neuronal excitability . Furthermore, the pyrrolo[1,2-a]pyrazine core is also explored in oncology research . Some derivatives have shown antiproliferative activity against various human cancer cell lines, including pancreatic (Panc-1), prostate (PC3), and breast (MDA-MB-231) cancers . The mechanism for this activity may involve the induction of apoptosis and cell cycle arrest . Additionally, certain derivatives of this heterocyclic system have been identified as inhibitors of enzymes like Poly(ADP-ribose)polymerase (PARP), which is a validated target in cancer therapy . Quality and Usage This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human use. Researchers are responsible for handling this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O/c1-15-4-6-16(7-5-15)20-19-3-2-12-24(19)13-14-25(20)21(26)23-18-10-8-17(22)9-11-18/h2-12,20H,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHPHCQQIRHKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, particularly against glioblastoma, and its mechanism of action.

Chemical Structure and Properties

The molecular formula of this compound is C20H17ClN3O. The compound features a dihydropyrrolo structure which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC20H17ClN3O
Molecular Weight369.8 g/mol
CAS Number900012-28-4

Anticancer Activity

Recent studies have highlighted the compound's efficacy against glioblastoma, a highly aggressive brain tumor. In vitro assays demonstrated that this compound exhibits significant inhibitory effects on glioma cell lines.

Key Findings:

  • The compound was tested against various glioma cell lines, including U87MG and U251. It showed a potent inhibitory effect with an EC50 in low micromolar ranges.
  • It selectively induced cell death in cancer cells while exhibiting minimal cytotoxicity to non-cancerous cells, indicating a favorable therapeutic index.
  • Mechanistically, the compound acts as an inhibitor of the AKT signaling pathway, specifically targeting the AKT2 isoform which is known to play a crucial role in glioma progression and malignancy.

The primary mechanism through which this compound exerts its anticancer effects is through the inhibition of AKT2/PKBβ kinase activity. The inhibition of this pathway leads to decreased cell proliferation and increased apoptosis in glioblastoma cells.

Table: Summary of Biological Activities

Activity TypeEffectTargeted Pathway
AnticancerInhibition of cell growthAKT signaling pathway
SelectivityLow toxicity to normal cellsNon-cancerous vs. cancerous cell lines

Case Studies

In a notable study published in 2022, researchers synthesized various derivatives of pyrano[2,3-c]pyrazoles that included the chlorophenyl moiety. Among these derivatives, one compound (designated as 4j ) was found to possess remarkable anti-glioma activity and was characterized as a potent AKT2 inhibitor. This study emphasized the potential for developing targeted therapies for glioblastoma using derivatives similar to this compound .

Comparison with Similar Compounds

Research Findings and Implications

  • Antifungal Activity : Compounds with para-substituted aromatics and free -NH- groups (e.g., TRI in ) show antifungal properties, suggesting that modifying the target compound’s substituents could tune similar activity .
  • Synthetic Accessibility : N-substituted carboxamides (e.g., ) are often synthesized via nucleophilic acyl substitution, a route applicable to the target compound .
  • Crystal Packing : Piperazine carboxamides () form hydrogen-bonded chains, a feature that could be replicated in the target compound to influence crystallinity and stability .

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